The Core Principles of Texas Red DHPE Fluorescence: An In-depth Technical Guide
The Core Principles of Texas Red DHPE Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Texas Red DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a vital fluorescent lipid probe extensively utilized in cellular and biophysical research. This guide delves into the fundamental principles of its fluorescence, its applications in studying membrane dynamics, and detailed protocols for its use.
Fundamental Principles of Texas Red DHPE Fluorescence
Texas Red DHPE is a glycerophosphoethanolamine (B1239297) lipid where the headgroup is covalently linked to a Texas Red fluorophore.[1] Texas Red, a derivative of sulforhodamine 101, is a bright, red-emitting fluorescent dye.[2][3] The fluorescence of Texas Red DHPE is governed by the photophysical properties of its Texas Red moiety, which are influenced by its local environment within the lipid bilayer.
The core principle of its fluorescence lies in the absorption of photons by the Texas Red fluorophore, which excites electrons to a higher energy state. As the electrons return to their ground state, they emit photons of a longer wavelength, resulting in the characteristic red fluorescence. The lipid anchor, DHPE, ensures the fluorophore is localized to the membrane, making it an excellent tool for probing lipid bilayers.[4]
Photophysical Properties
The fluorescence of Texas Red DHPE is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. While the quantum yield for Texas Red DHPE within a membrane is not extensively reported, the free dye exhibits a high quantum yield.[2] The fluorescence lifetime of Texas Red is approximately 4.2 nanoseconds in an aqueous solution.[5] However, the fluorescence properties, including lifetime, can be modulated by the local lipid environment, such as the membrane phase.[6]
Table 1: Photophysical Properties of Texas Red and Texas Red DHPE
| Property | Value | Solvent/Environment | Reference(s) |
| Texas Red DHPE | |||
| Excitation Maximum | ~582 - 595 nm | Methanol, DMSO | [2][4] |
| Emission Maximum | ~601 - 615 nm | Methanol, DMSO | [2][4] |
| Texas Red (Fluorophore) | |||
| Excitation Maximum | ~586 nm | [7] | |
| Emission Maximum | ~603 nm | [7] | |
| Molar Extinction Coefficient | ~85,000 M⁻¹cm⁻¹ at 596 nm | ||
| Fluorescence Lifetime | ~4.2 ns | Water | [5] |
| Sulforhodamine 101 (Core Structure) | |||
| Excitation Maximum | ~578 - 586 nm | [1][3] | |
| Emission Maximum | ~593 - 605 nm | [1][3] | |
| Quantum Yield | ~0.9 | Ethanol | [2] |
Key Applications and Experimental Protocols
Texas Red DHPE is a versatile tool for investigating cellular membrane dynamics, primarily through its use in Förster Resonance Energy Transfer (FRET) assays for membrane fusion and as a tracer for endocytic pathways.
Membrane Fusion Assays using FRET
A primary application of Texas Red DHPE is in monitoring membrane fusion events. It typically serves as the acceptor fluorophore in a FRET pair with a donor fluorophore, commonly NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[4]
Principle of the FRET-based Fusion Assay:
-
Initial State (High FRET): Donor (NBD-PE) and acceptor (Texas Red DHPE) probes are co-localized in the same liposome (B1194612) membrane at a high surface density. When the donor is excited, it efficiently transfers its energy to the nearby acceptor, resulting in acceptor fluorescence and quenched donor fluorescence.[8]
-
Fusion Event: The labeled liposomes fuse with an unlabeled population of liposomes.
-
Final State (Low FRET): The fusion event leads to the dilution of the donor and acceptor probes in the newly formed, larger membrane. This increases the average distance between the donor and acceptor, decreasing FRET efficiency. Consequently, donor fluorescence increases, and acceptor fluorescence decreases.[8]
This protocol outlines a representative method for monitoring liposome fusion using the NBD-PE/Texas Red DHPE FRET pair.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
NBD-PE
-
Texas Red DHPE
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Labeled Liposomes: In a glass tube, mix DOPC, NBD-PE, and Texas Red DHPE in chloroform at a molar ratio of 98:1:1.
-
Unlabeled Liposomes: In a separate glass tube, add only DOPC in chloroform.
-
Dry the lipid mixtures to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.
-
Hydrate the lipid films with the buffer to a final lipid concentration of 1 mM. Vortex vigorously to form multilamellar vesicles.
-
Subject the vesicle suspensions to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the liposome suspensions 11-21 times through a 100 nm polycarbonate membrane to produce unilamellar vesicles of a defined size.
-
-
Fusion Assay:
-
In a fluorometer cuvette, add unlabeled liposomes to the desired final concentration (e.g., 0.9 mM) in the assay buffer.
-
Record the baseline fluorescence of the NBD donor (Excitation: ~460 nm, Emission: ~535 nm).
-
Initiate the fusion reaction by adding the labeled liposomes to the cuvette (e.g., to a final concentration of 0.1 mM).
-
Continuously monitor the increase in NBD fluorescence over time.
-
After the reaction has reached a plateau, add a detergent (e.g., 0.1% Triton X-100) to completely disrupt all liposomes and achieve maximum probe dilution. This value represents 100% lipid mixing.
-
-
Data Analysis:
-
The percentage of fusion (%F) can be calculated using the following formula: %F = [(F_t - F_0) / (F_max - F_0)] * 100 where:
-
F_t is the fluorescence intensity at time t.
-
F_0 is the initial fluorescence intensity.
-
F_max is the maximum fluorescence intensity after detergent addition.
-
-
Diagram of FRET-based Membrane Fusion Assay Workflow:
References
- 1. A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of Texas red on lipid bilayer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
- 6. Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
